N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide
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Overview
Description
Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis . They have also been synthesized as topoisomerase I inhibitors .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Photophysical Properties and Potential Use in Fluorescence Switching
Triphenylamine–benzothiazole derivatives, including compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide, have shown unique temperature-controlled fluorescence switching properties in polar solvents. These compounds can switch between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states, indicating potential applications in fluorescence tuning and switching technologies (Kundu et al., 2019).
Synthesis and Biological Evaluation
A series of benzothiazole derivatives, including variants of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Some of these compounds showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth (Nam et al., 2010).
Antidepressant Potential
Compounds derived from benzo[b]thiophene, a structural component of the chemical , have been synthesized and evaluated for their potential as dual antidepressant drugs. They were found to possess good affinity for 5-HT1A receptors and serotonin reuptake inhibition, suggesting potential applications in antidepressant drug development (Orus et al., 2002).
Anticancer and Antimicrobial Agents
Novel analogs of pyrazole-5-ones derived from 2-amino benzo[d]thiazolyl, a related structure, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as therapeutic agents in treating bacterial infections (Palkar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its bacterial targets, leading to their inhibition
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied, and it has been found to have a favourable pharmacokinetic profile . .
Result of Action
The compound’s action results in the inhibition of the targeted bacteria, leading to their death . Specifically, the compound has shown bactericidal activity against Staphylococcus aureus .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-4-26-16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)27-22)21-23-17-7-5-6-8-18(17)28-21/h5-12H,4H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDOBIMOOMCCTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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